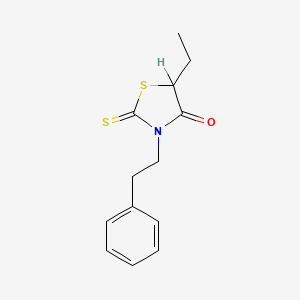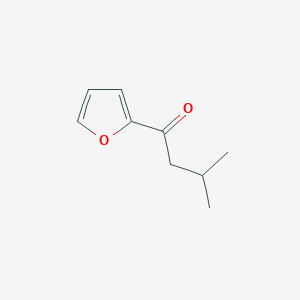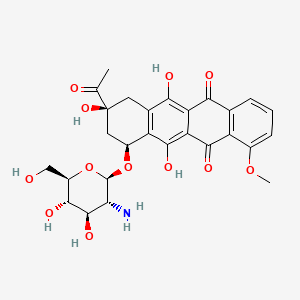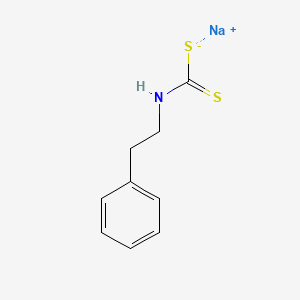
Carbamic acid, phenethyldithio-, monosodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, phenethyldithio-, monosodium salt is a chemical compound with the molecular formula C9H10NNaS2. It is a derivative of carbamic acid, where the hydrogen atom of the hydroxyl group is replaced by a phenethyldithio group, and the compound is further neutralized with a sodium ion. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, phenethyldithio-, monosodium salt typically involves the reaction of phenethylamine with carbon disulfide, followed by the addition of sodium hydroxide. The reaction can be summarized as follows:
Reaction of Phenethylamine with Carbon Disulfide: Phenethylamine reacts with carbon disulfide to form phenethyldithiocarbamic acid.
Neutralization with Sodium Hydroxide: The phenethyldithiocarbamic acid is then neutralized with sodium hydroxide to form the monosodium salt.
The reaction conditions generally involve maintaining a controlled temperature and pH to ensure the complete conversion of reactants to the desired product.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity. The use of automated systems for monitoring and controlling the reaction conditions is common to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Carbamic acid, phenethyldithio-, monosodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides and other oxidation products.
Reduction: Reduction reactions can convert the compound back to its corresponding amine and thiol derivatives.
Substitution: The phenethyldithio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the reaction.
Major Products Formed
Oxidation: Disulfides and sulfoxides.
Reduction: Phenethylamine and thiol derivatives.
Substitution: Various substituted carbamates depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Carbamic acid, phenethyldithio-, monosodium salt has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of pesticides, fungicides, and other agrochemicals.
Mecanismo De Acción
The mechanism of action of carbamic acid, phenethyldithio-, monosodium salt involves its interaction with specific molecular targets. The phenethyldithio group can interact with thiol groups in proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt various biochemical pathways, resulting in the compound’s biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Carbamic acid: The parent compound with a simpler structure.
Dithiocarbamates: Compounds with similar dithiocarbamate functional groups.
Phenethylamine derivatives: Compounds with similar phenethylamine structures.
Uniqueness
Carbamic acid, phenethyldithio-, monosodium salt is unique due to the presence of both the phenethyldithio group and the monosodium salt, which confer specific chemical and biological properties. Its ability to interact with thiol groups in proteins and enzymes distinguishes it from other similar compounds.
Propiedades
Número CAS |
22623-32-1 |
|---|---|
Fórmula molecular |
C9H10NNaS2 |
Peso molecular |
219.3 g/mol |
Nombre IUPAC |
sodium;N-(2-phenylethyl)carbamodithioate |
InChI |
InChI=1S/C9H11NS2.Na/c11-9(12)10-7-6-8-4-2-1-3-5-8;/h1-5H,6-7H2,(H2,10,11,12);/q;+1/p-1 |
Clave InChI |
VQQRMGWZLHVFLZ-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)CCNC(=S)[S-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1'-(Buta-1,3-diene-1,4-diyl)bis[4-(2-phenylethenyl)benzene]](/img/structure/B14701894.png)
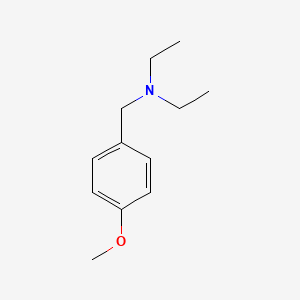

![[Bis(hexylsulfanyl)methyl]benzene](/img/structure/B14701918.png)
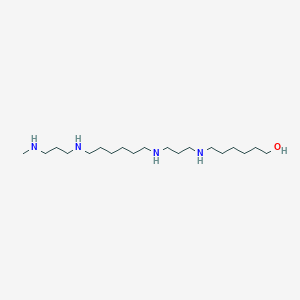
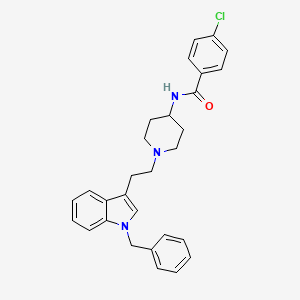
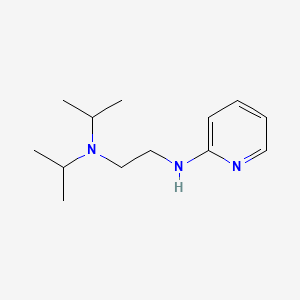
![1,5-Dimethyl-16-azahexacyclo[11.11.0.02,10.05,9.015,23.017,22]tetracosa-15(23),17,19,21-tetraen-6-ol](/img/structure/B14701946.png)

![6-oxa-10,20-diazapentacyclo[10.8.0.02,10.04,8.014,19]icosa-1(20),12,14,16,18-pentaene-5,9-dione](/img/structure/B14701959.png)

